molecular formula C16H17N3OS2 B2757847 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034585-10-7

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2757847
CAS No.: 2034585-10-7
M. Wt: 331.45
InChI Key: PPHZYWVHLCUVCT-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.45. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II), examining the impact of hydrogen bonding on self-assembly processes. The study highlighted significant antioxidant activities of the ligands and complexes, showcasing the potential for the development of novel antioxidants (Chkirate et al., 2019).

Heterocyclic Synthesis

R. Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents, leading to the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work provides a synthetic approach to diversely substituted heterocyclic compounds (Mohareb et al., 2004).

Anti-inflammatory Activity

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which exhibited significant anti-inflammatory activity. This study underlines the therapeutic potential of pyrazole-acetamide derivatives in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Glutaminase Inhibitors

K. Shukla et al. (2012) focused on the synthesis and pharmacological evaluation of BPTES analogs as glutaminase inhibitors, highlighting their potential in cancer therapy. One of the analogs showed similar potency and better solubility compared to BPTES, suggesting its applicability in inhibiting tumor growth (Shukla et al., 2012).

Antitumor Activity

Sobhi M. Gomha et al. (2016) synthesized a new series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities, indicating the potential of these compounds as anti-tumor agents (Gomha et al., 2016).

Properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-12-9-14(15-3-2-7-22-15)18-19(12)6-5-17-16(20)10-13-4-8-21-11-13/h2-4,7-9,11H,5-6,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHZYWVHLCUVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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